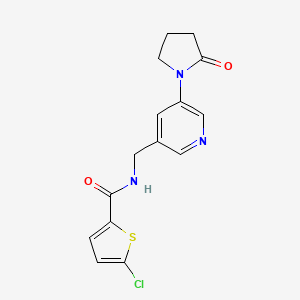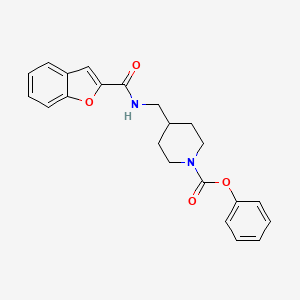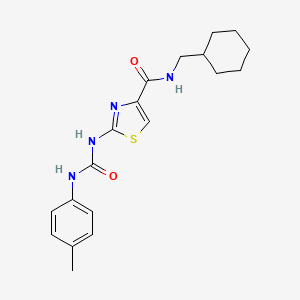![molecular formula C23H19N3O2S B2959079 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 308294-70-4](/img/structure/B2959079.png)
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is an organic compound, featuring a thiazolidinone core—a structure known for its wide array of biological activities. Its distinct molecular framework makes it a subject of interest in chemical, biological, and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multiple reaction pathways. One common method involves the cyclization of thioureas with α-haloketones under basic conditions. Reacting thioureas with appropriate acyl chlorides in the presence of base also yields the thiazolidinone ring.
Industrial Production Methods: : In an industrial setting, synthesis often involves multi-step processes requiring controlled environments. These steps include the preparation of precursor thioureas, followed by cyclization and purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : The compound undergoes various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Selective reduction at the carbonyl group with agents such as sodium borohydride.
Substitution: : Halogenation or alkylation reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Alkyl halides, halogenating agents like bromine or chlorine.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction products include alcohols or amines depending on the functional group reduced.
Substitution results in various alkyl or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound's unique structure allows for the exploration of new reaction pathways and synthesis of derivatives with potential utility in materials science.
Biology: : In biology, thiazolidinones are studied for their role in enzyme inhibition, specifically targeting proteases, kinases, and other critical enzymes.
Medicine: : The compound is under investigation for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Industrially, it can be a precursor to other complex molecules or used in the synthesis of specialized polymers.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It inhibits enzymes like proteases by binding to the active site and preventing substrate access.
Signal Pathway Modulation: : Interacts with signaling pathways, potentially leading to the modulation of cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2E)-4-oxo-3-(4-methylphenyl)-2-(4-methylphenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
2-[(2Z)-4-oxo-3-(4-chlorophenyl)-2-(4-chlorophenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
Comparison: : While these compounds share structural similarities, slight variations in the phenyl groups or substituents lead to significant differences in their chemical reactivity, biological activity, and therapeutic potential. The unique arrangement of phenyl and thiazolidinone groups in 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide confers its distinct properties, making it a valuable subject for extensive research.
This detailed exploration aims to highlight the compound's potential across multiple domains. Let’s see if we can find more about its practical applications or dive deeper into its biological activities. What do you think?
Propiedades
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29-20)25-18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVCTTWQMACNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)







![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2959007.png)
![1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2959009.png)
![N-(4-bromophenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2959010.png)



